ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
This compound belongs to a class of benzofuran derivatives characterized by a benzylidene substituent at the C2 position, a ketone at C3, and an ester-functionalized oxyacetate group at C4. Its molecular formula is C₂₃H₂₄O₅, with a molecular weight of 380.44 g/mol. The 4-tert-butylbenzylidene group imparts steric bulk and lipophilicity, distinguishing it from analogs with smaller or electronically distinct substituents .
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C23H24O5/c1-5-26-21(24)14-27-17-10-11-18-19(13-17)28-20(22(18)25)12-15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12- |
InChI Key |
BRUJAXYMEWFMGJ-NDENLUEZSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2 |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method involves the condensation of 4-tert-butylbenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the benzylidene intermediate. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product .
Chemical Reactions Analysis
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzofuran ring and benzylidene group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural variations and properties of analogous compounds:
Key Differences and Implications
2-Furyl (): Smaller and less hydrophobic, leading to higher aqueous solubility (314.29 g/mol) but possibly lower bioavailability . 3-Methylthiophen-2-yl (): The sulfur atom introduces electronic effects (e.g., resonance stabilization) and may influence redox properties .
Ester Group Variations :
- Ethyl vs. Methyl (Target vs. ) : The ethyl ester increases molecular weight by ~14 g/mol, marginally affecting solubility and metabolic stability .
- Benzyl () : Bulkier ester groups like benzyl may hinder crystallinity but improve thermal stability .
Biological and Synthetic Relevance :
- Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylidene in ) show altered reactivity in nucleophilic additions compared to the electron-donating tert-butyl group .
- The tert-butyl group in the target compound is associated with improved pharmacokinetic profiles in drug candidates, as seen in hybrid molecules targeting tuberculosis and malaria .
Crystallographic Insights
Biological Activity
Ethyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, with CAS number 620547-80-0, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzofuran moiety, which is known for various biological activities. The molecular formula is with a molecular weight of 384.44 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antioxidant Activity : Benzofuran derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Ethyl esters have been noted for their ability to inhibit bacterial growth, making them potential candidates for antimicrobial applications.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A recent study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
In vitro studies on macrophage cells showed that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in inflammatory diseases.
Case Study 3: Antimicrobial Properties
The compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated that it exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) being lower than those of commonly used antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
